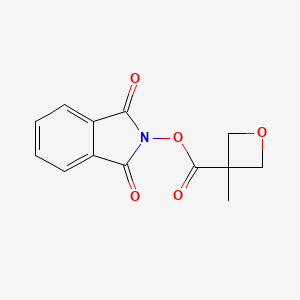
(1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, the compound may inhibit or activate certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
Uniqueness
(1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate is unique due to its combination of the oxetane and isoindole moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methyloxetane-3-carboxylate |
InChI |
InChI=1S/C13H11NO5/c1-13(6-18-7-13)12(17)19-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
InChI Key |
NRKJYUPEUJQMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


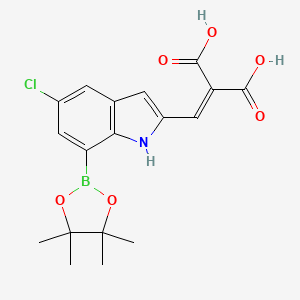
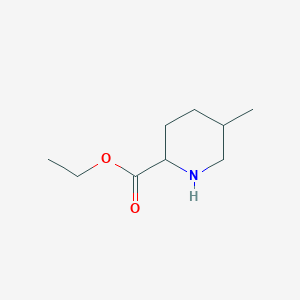
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
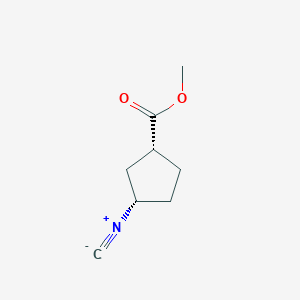
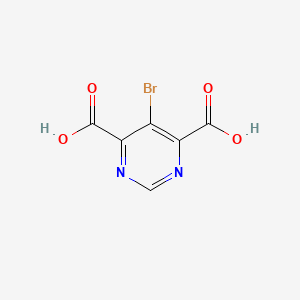
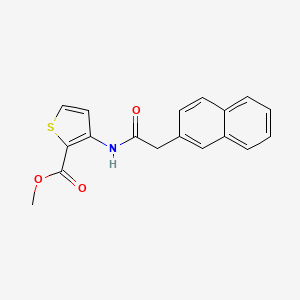

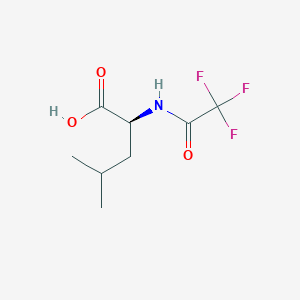

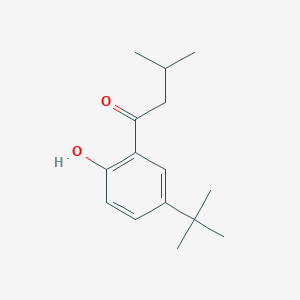
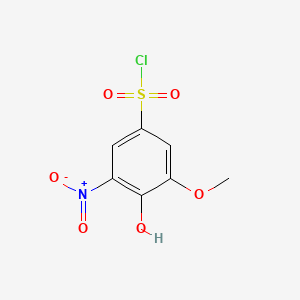
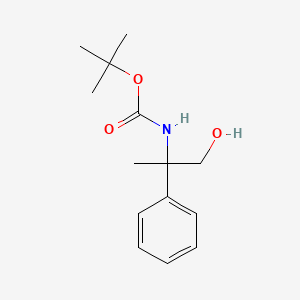
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)
